
Nonanal-8,8,9,9-d4
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Overview
Description
Nonanal-8,8,9,9-d4, also known as this compound, is a useful research compound. Its molecular formula is C9H14D4O and its molecular weight is 146.27. The purity is usually 95% min..
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Scientific Research Applications
Analytical Chemistry
Nonanal-8,8,9,9-d4 serves as an important internal standard in gas chromatography-mass spectrometry (GC-MS) due to its unique isotopic labeling. The deuterated version allows for more accurate quantification of nonanal in complex mixtures.
Table 1: Uses of this compound in Analytical Chemistry
Application | Description |
---|---|
Internal Standard | Used to calibrate and quantify nonanal levels in various samples. |
Volatile Organic Compounds (VOCs) | Helps in identifying and quantifying VOCs in environmental samples. |
Flavor Analysis | Employed in flavor profiling of food products to ensure consistency. |
Environmental Studies
In environmental chemistry, this compound is utilized to trace sources of aldehydes in urban air pollution studies. Its stable isotopic nature allows researchers to differentiate between natural and anthropogenic sources of emissions.
Case Study: Urban Air Quality Monitoring
A study investigated the contribution of cooking emissions to urban air quality by analyzing the presence of aldehydes including nonanal. Results indicated that cooking activities significantly contribute to the levels of nonanal detected in urban environments. The use of this compound as a tracer enabled researchers to accurately assess these contributions without interference from other sources .
Biomedical Research
This compound has applications in biomedical research as a marker for certain diseases and conditions. Its presence in biological samples can indicate metabolic changes associated with specific health issues.
Table 2: Biomedical Applications of this compound
Disease/Condition | Application |
---|---|
Cancer Biomarkers | Used to identify volatile organic compounds associated with cancerous tissues. |
Metabolic Disorders | Helps in profiling metabolic changes related to diseases like diabetes. |
Q & A
Q. Basic: What are the established methodologies for synthesizing and characterizing Nonanal-8,8,9,9-d4 in isotopic labeling studies?
Methodological Answer :
- Synthesis : Use deuteration protocols (e.g., catalytic exchange or reduction of precursor aldehydes with deuterated reagents) to achieve site-specific labeling at positions 8,8,9,8. Ensure purity via fractional distillation or preparative chromatography .
- Characterization :
- Documentation : Report raw spectral data in appendices, with processed data (e.g., integration values, fragmentation patterns) in the main text .
Q. Basic: Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?
Methodological Answer :
- Sample Preparation : Use solid-phase microextraction (SPME) or liquid-liquid extraction with deuterated internal standards to minimize matrix interference .
- Quantification :
- Validation : Include limits of detection (LOD), reproducibility tests, and spike-recovery experiments in triplicate .
Q. Advanced: How can isotopic effects of this compound influence reaction kinetics in metabolic pathway studies?
Methodological Answer :
- Experimental Design :
- Data Interpretation :
Q. Advanced: How should researchers resolve discrepancies in deuterium distribution patterns observed in this compound during stability studies?
Methodological Answer :
- Triangulation : Cross-validate results using multiple techniques (e.g., 2H-NMR, MS, and IR spectroscopy) to confirm isotopic integrity .
- Error Analysis :
- Replication : Collaborate with independent labs to verify findings, ensuring methodology is fully documented for reproducibility .
Q. Advanced: What experimental design considerations are critical for studying the environmental degradation pathways of this compound?
Methodological Answer :
- Variables :
- Sampling : Collect time-series data under controlled conditions (e.g., climate chambers) to model degradation kinetics .
- Controls : Include abiotic controls (e.g., sterile samples) to distinguish microbial vs. photolytic degradation .
Q. Advanced: How can researchers address contradictions in published data on the vapor pressure of this compound?
Methodological Answer :
- Meta-Analysis : Systematically compare experimental setups (e.g., static vs. dynamic vapor pressure methods) to identify methodological biases .
- Standardization : Propose a unified protocol (e.g., ASTM/EURO standards) for measuring vapor pressure, including calibration against reference compounds .
- Data Transparency : Publish raw datasets with metadata (e.g., instrument calibration logs, ambient conditions) to enable cross-study validation .
Preparation Methods
Wittig Reaction: Strategic Deuterium Incorporation
The Wittig reaction remains a cornerstone for synthesizing deuterated aldehydes due to its precision in forming carbon-carbon double bonds. For Nonanal-8,8,9,9-d4, this method involves coupling a deuterated phosphorane ylide with a selectively deuterated aldehyde precursor.
Deuterated Ylide Synthesis
The ylide component, typically generated from a deuterated alkyl halide, is prepared using alkyllithium bases to avoid deuterium scattering. For example, treatment of 1-bromooctane-8,8,9,9-d4 with triphenylphosphine in anhydrous tetrahydrofuran (THF) yields the corresponding phosphonium salt. Deprotonation with n-butyllithium (rather than sodium methoxide) ensures retention of deuterium at the β-carbon, as sodium methoxide induces scrambling via keto-enol tautomerization .
Aldehyde Precursor Preparation
The aldehyde moiety is synthesized via oxidation of 1-nonanol-8,8,9,9-d4. Jones oxidation (CrO₃ in H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) achieves high yields while preserving deuterium integrity. Nuclear magnetic resonance (NMR) analysis confirms >98% isotopic purity at the 8th and 9th positions .
Reaction Conditions and Optimization
Combining the ylide and aldehyde in THF at −78°C produces (Z)-8,8,9,9-d4-non-1-enal, which is subsequently hydrogenated over palladium on carbon (Pd/C) to yield this compound. Key parameters include:
Parameter | Value | Impact on Yield/Purity |
---|---|---|
Temperature | −78°C to 25°C | Minimizes side reactions |
Base | n-Butyllithium | Prevents deuterium scattering |
Solvent | Anhydrous THF | Enhances ylide stability |
This method achieves 85–90% isotopic purity, with residual protium primarily at the α-carbon due to minor tautomerization .
Catalytic Deuteration: Hydrogen Isotope Exchange
Catalytic deuteration offers a complementary route, particularly for late-stage isotopic labeling.
Heterogeneous Catalysis
Exposing nonanal to D₂ gas over a rhodium catalyst (RhCl(PPh₃)₃) at 50°C facilitates selective deuteration at the 8th and 9th positions. The reaction proceeds via a radical mechanism, with deuterium incorporation monitored by mass spectrometry:
2 \xrightarrow{\text{RhCl(PPh}3\text{)}3} \text{Nonanal-8,8,9,9-d}4 + \text{H}_2Nonanal+D2RhCl(PPh3)3Nonanal-8,8,9,9-d4+H2
Isotopic enrichment reaches 70–75%, limited by equilibrium dynamics and competing protium back-exchange .
Homogeneous Catalysis
Using Wilkinson’s catalyst ([RhCl(PPh₃)₃]) in deuterated benzene (C₆D₆) enhances selectivity. The coordination of the aldehyde oxygen to rhodium directs deuterium addition to the γ- and δ-positions (C8 and C9). Post-reaction purification via silver ion chromatography (AgNO₃-impregnated silica) isolates the desired isotopologue with 80% purity .
Deuterium Scattering and Mitigation Strategies
Deuterium loss or redistribution remains a critical challenge.
Base Selection in Wittig Reactions
Comparative studies reveal that sodium methoxide induces up to 15% deuterium scattering at the α-carbon, whereas alkyllithium bases (e.g., LDA) reduce this to <5% .
Solvent Effects
Polar aprotic solvents (e.g., DMF) exacerbate scattering by stabilizing enolate intermediates. Nonpolar solvents (toluene, THF) suppress this, improving isotopic fidelity .
Analytical Validation
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 146.24 (calc. for C₉H₁₄D₄O⁺: 146.24), with deuterium distribution verified via fragmentation patterns .
NMR Spectroscopy
¹H NMR reveals the absence of protons at δ 1.25–1.35 ppm (C8 and C9), while ²H NMR quantifies enrichment at 98 mol% .
Industrial-Scale Synthesis
Large-scale production employs continuous-flow reactors to enhance reproducibility. A representative protocol involves:
-
Ylide Generation : 1-bromooctane-8,8,9,9-d4 + PPh₃ → phosphonium salt (90% yield).
-
Wittig Coupling : Phosphonium salt + deuterated aldehyde → alkene (85% yield).
-
Hydrogenation : Alkene + D₂/Pd/C → this compound (95% yield).
Emerging Techniques
Biocatalytic Approaches
Cytochrome P450 enzymes (e.g., CYP2C9) selectively oxidize deuterated alkanes to aldehydes, though yields remain suboptimal (<30%) .
Electrochemical Deuteration
Applying −1.5 V vs. Ag/AgCl in D₂O electrolytically deuterates nonanal at C8 and C9, achieving 60% enrichment with minimal side products .
Properties
CAS No. |
1335401-96-1 |
---|---|
Molecular Formula |
C9H14D4O |
Molecular Weight |
146.27 |
Purity |
95% min. |
Synonyms |
Nonanal-8,8,9,9-d4 |
Origin of Product |
United States |
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